Mapracorat

Glucocorticoid Receptor Binding Affinity SEGRA Selectivity

Mapracorat (BOL-303242-X, ZK-245186) is a non-steroidal SEGRA with exceptional GR binding affinity (Ki=1.9 nM) and superior selectivity over PR/MR, directly addressing the off-target liabilities of earlier analogs like ZK 216348. Advanced to Phase 3 trials for post-cataract inflammation, it uniquely dissociates anti-inflammatory transrepression from atrophogenic transactivation. Unlike triamcinolone, equipotent anti-inflammatory efficacy is achieved without skin-fold thinning in chronic dermatitis models. Critically, mapracorat upregulates the NF-κB family member RelB—a pathway not activated by dexamethasone—making it an indispensable probe for GR signaling studies and the definitive benchmark for next-generation SEGRA development.

Molecular Formula C25H26F4N2O2
Molecular Weight 462.5 g/mol
CAS No. 887375-26-0
Cat. No. B1676068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMapracorat
CAS887375-26-0
SynonymsBOL 303242-X
BOL-303242-X
BOL303242-X
mapracorat
R-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(((2-methyl-5-quinolyl)amino)methyl)pentan-2-ol
ZK 245186
Molecular FormulaC25H26F4N2O2
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O
InChIInChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m1/s1
InChIKeyVJGFOYBQOIPQFY-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mapracorat (CAS 887375-26-0) as a Non-Steroidal Selective Glucocorticoid Receptor Agonist (SEGRA) for Inflammatory and Ocular Research


Mapracorat (also known as BOL-303242-X, ZK-245186) is a non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has advanced to clinical evaluation for topical treatment of inflammatory skin disorders (e.g., atopic dermatitis) and ocular diseases (e.g., post-cataract inflammation, allergic conjunctivitis) [1][2]. It belongs to the trifluoropropanolamine class and is designed to dissociate anti-inflammatory efficacy from classical glucocorticoid side effects by preferentially activating the transrepression pathway while minimizing transactivation-mediated adverse events [3][4].

The Inadequacy of Simple Glucocorticoid Substitution: Mapracorat's Differentiated Mechanism and Clinical Positioning


Conventional glucocorticoids like dexamethasone and prednisolone exert both transrepression (anti-inflammatory) and transactivation (metabolic/atrophogenic) effects, leading to significant adverse event burdens that limit long-term use [1]. Mapracorat and other SEGRAs are specifically engineered to minimize transactivation-mediated gene expression, thereby offering the potential for a superior therapeutic index [2]. However, within the SEGRA class, key differences exist. For instance, ZK 216348, an earlier SEGRA, demonstrates only ~10-fold lower binding affinity (IC50 of 20.3 nM) compared to mapracorat (Ki of 1.9 nM), and exhibits significant cross-reactivity with progesterone and mineralocorticoid receptors [3]. This lack of selectivity and reduced potency underscores why even other SEGRAs cannot be considered generic substitutes for mapracorat. Furthermore, mapracorat has advanced to Phase 3 trials for specific ophthalmic indications, a clinical validation pathway not shared by all analogs [4]. These quantitative and qualitative distinctions are critical for procurement and experimental design.

Head-to-Head Comparative Evidence: Mapracorat's Quantifiable Differentiation from Classical Steroids and SEGRA Analogs


Receptor Binding Affinity: Mapracorat vs. ZK 216348 (SEGRA Analog)

Mapracorat demonstrates a significantly higher binding affinity (Ki = 1.9 nM) for the human glucocorticoid receptor (GR) compared to the structurally related SEGRA ZK 216348, which shows an IC50 of 20.3 nM in a competitive binding assay [1]. This represents an approximate 10-fold difference in potency, establishing mapracorat as a more potent GR ligand for research applications where high receptor occupancy at low concentrations is critical.

Glucocorticoid Receptor Binding Affinity SEGRA Selectivity

Selectivity Profile: Mapracorat vs. ZK 216348 (SEGRA Analog)

Mapracorat demonstrates a cleaner selectivity profile, showing no significant activity for Estrogen Receptor α (ERα), Progesterone Receptor (PR), Androgen Receptor (AR), or Mineralocorticoid Receptor (MR) . In contrast, ZK 216348 binds to the Progesterone Receptor (IC50 = 20.4 nM) and Mineralocorticoid Receptor (IC50 = 79.9 nM) with similar or moderate potency compared to its GR IC50 of 20.3 nM [1]. This cross-reactivity in ZK 216348 can introduce confounding off-target effects in complex biological systems, whereas mapracorat's selectivity ensures more precise mechanistic interrogation of GR-specific pathways.

Nuclear Receptor Selectivity Off-Target Binding SEGRA Pharmacology

Ocular Tissue Exposure and Systemic Sparing: Mapracorat vs. Dexamethasone & Prednisolone

In ocular pharmacokinetic studies in rabbits and monkeys, topical mapracorat (3%) demonstrated similar or higher drug levels in ocular tissues compared to the traditional glucocorticoids dexamethasone (0.1%) and prednisolone acetate (1%), while simultaneously exhibiting lower systemic exposure [1]. This differential tissue distribution profile suggests that mapracorat achieves effective intraocular concentrations with a reduced risk of systemic adverse effects typically associated with glucocorticoid therapy, a key differentiation from first-line steroids.

Ocular Pharmacokinetics Drug Delivery Systemic Exposure

Intraocular Pressure (IOP) Elevation Risk: Mapracorat vs. Dexamethasone

In a rabbit model, mapracorat demonstrated a decreased propensity to elevate intraocular pressure (IOP) compared to dexamethasone [1]. While both compounds showed comparable anti-inflammatory efficacy in this model, the lower IOP elevation associated with mapracorat indicates a superior safety margin for long-term ocular administration, a major differentiator for research into chronic ocular inflammatory conditions where steroid-induced glaucoma is a primary concern.

Glaucoma Risk Ocular Safety Corticosteroid Side Effects

Mechanistic Differentiation: Upregulation of RelB by Mapracorat vs. Dexamethasone

Mapracorat uniquely potentiates an anti-inflammatory mechanism through the rapid upregulation of RelB, a key component of the NF-κB alternative pathway, which is not observed with traditional steroids like dexamethasone [1]. While both mapracorat and dexamethasone partially attenuated the classical NF-κB pathway, mapracorat's distinct engagement of the alternative pathway provides an additional, non-redundant anti-inflammatory mechanism that contributes to its efficacy profile.

NF-κB Alternative Pathway Anti-Inflammatory Mechanism Glucocorticoid Signaling

Skin Atrophy Risk: Mapracorat vs. Triamcinolone Acetonide

In a canine skin inflammation model, mapracorat (0.1%) demonstrated comparable anti-inflammatory efficacy to triamcinolone acetonide (0.015%) in reducing wheal and flare responses [1]. Crucially, maintenance of skin fold thickness over 14 days of daily administration indicated a better safety profile for mapracorat, suggesting reduced skin atrophy potential compared to the classical glucocorticoid triamcinolone acetonide at equipotent concentrations [1]. This differentiates mapracorat as a topically safer research tool for chronic dermatological inflammation studies.

Dermatological Safety Skin Atrophy Topical Anti-inflammatory

Strategic Application Scenarios for Mapracorat Based on Differentiated Evidence


Ocular Inflammatory Disease Research Requiring Minimal Systemic Exposure

Mapracorat is an optimal choice for studies in rabbit or monkey models of anterior segment inflammation (e.g., uveitis, post-cataract inflammation) where high local drug concentrations are needed but systemic corticosteroid effects are confounding. Its pharmacokinetic profile shows similar or higher ocular tissue levels compared to dexamethasone and prednisolone, but with lower systemic exposure [1]. This allows for the study of pure local anti-inflammatory effects without the confounding variables of systemic immunosuppression or hyperglycemia.

Chronic Dermatological Inflammation Studies Focusing on Atrophy Mitigation

For in vivo models of chronic dermatitis or psoriasis, mapracorat provides a clear advantage. Comparative data show that while it is equipotent to triamcinolone acetonide in suppressing inflammation, it does not induce the same degree of skin fold thinning (an indicator of atrophy) after 14 days of daily application [1]. This makes it the preferred SEGRA for long-term topical studies where skin atrophy would otherwise confound efficacy readouts or compromise animal welfare.

Mechanistic Studies of Glucocorticoid Receptor Alternative Pathway Signaling

Mapracorat's unique ability to upregulate the NF-κB family member RelB distinguishes it from classical glucocorticoids like dexamethasone [1]. Researchers investigating the nuances of GR-mediated anti-inflammatory signaling, particularly the alternative NF-κB pathway, should select mapracorat as their probe compound. This pathway is not activated by dexamethasone, making mapracorat an essential tool for dissecting this specific anti-inflammatory mechanism in cellular or tissue models.

SEGRA Structure-Activity Relationship (SAR) and Selectivity Studies

In SAR campaigns aimed at developing novel SEGRAs, mapracorat serves as a key benchmark compound. Its high potency (Ki = 1.9 nM) and superior selectivity for GR over PR and MR directly contrast with earlier SEGRAs like ZK 216348, which exhibits significant off-target binding [1][2]. Mapracorat's profile sets a higher standard for selectivity and potency, making it an essential positive control and reference standard in any GR-focused drug discovery or chemical biology program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mapracorat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.